![molecular formula C13H16BrNO B582223 5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-92-0](/img/structure/B582223.png)
5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran]: is a chemical compound with the molecular formula C₁₃H₁₆BrNO It is characterized by a spiro structure, which means it has two rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Spiro Formation: The spiro linkage is formed by reacting the azepane ring with an isobenzofuran derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound to introduce the bromine atom at the 5’ position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology and Medicine:
Pharmacological Research:
Industry:
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]: Similar spiro structure but lacks the azepane ring and bromine atom.
5’-Chloro-3’H-spiro[azepane-4,1’-isobenzofuran]: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom at the 5’ position and the azepane ring distinguishes 5’-Bromo-3’H-spiro[azepane-4,1’-isobenzofuran] from other spiro compounds. This unique structure may confer specific chemical reactivity and biological activity.
Properties
CAS No. |
1258430-92-0 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
5-bromospiro[3H-1-benzofuran-2,4'-azepane] |
InChI |
InChI=1S/C13H16BrNO/c14-11-2-3-12-10(8-11)9-13(16-12)4-1-6-15-7-5-13/h2-3,8,15H,1,4-7,9H2 |
InChI Key |
WAZOPGJVADVJSD-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNC1)C3=C(CO2)C=C(C=C3)Br |
Canonical SMILES |
C1CC2(CCNC1)CC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


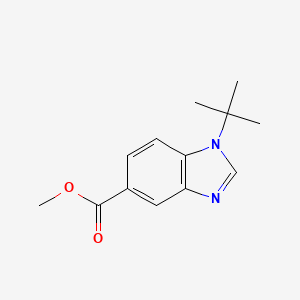
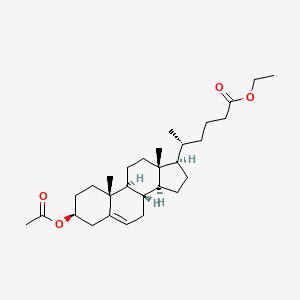
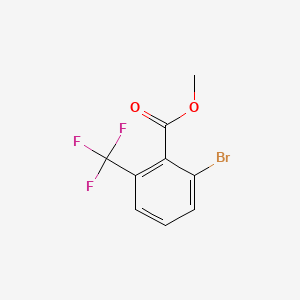
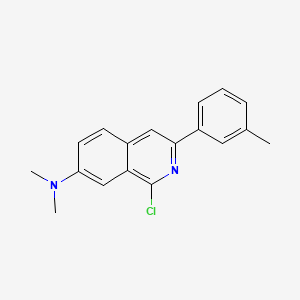
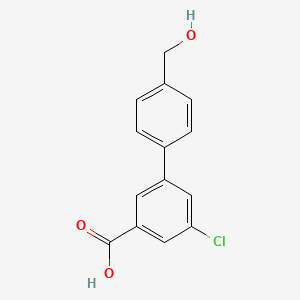
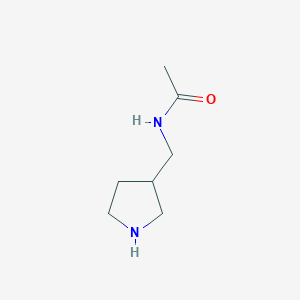
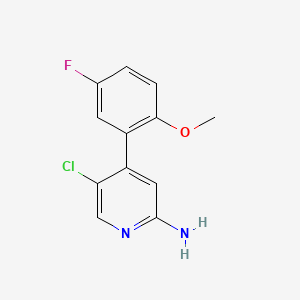
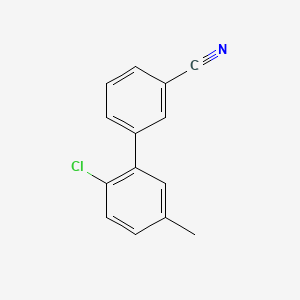
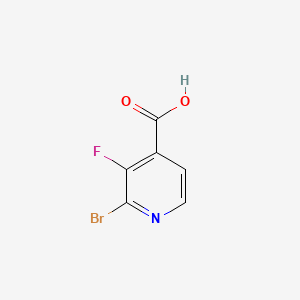
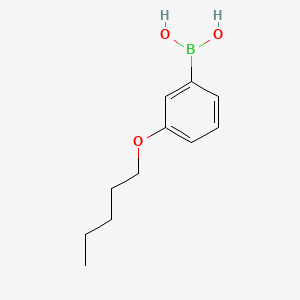

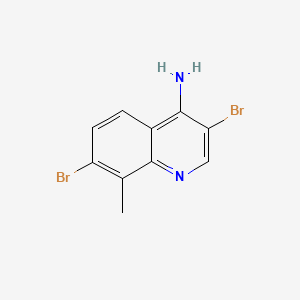
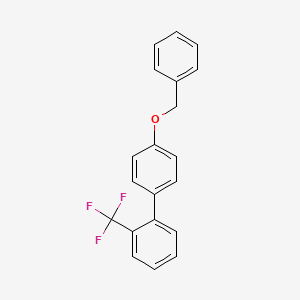
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
